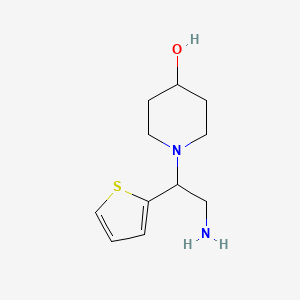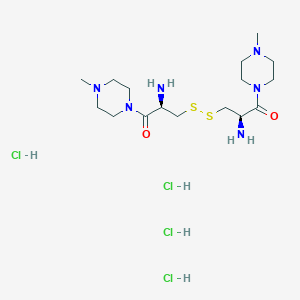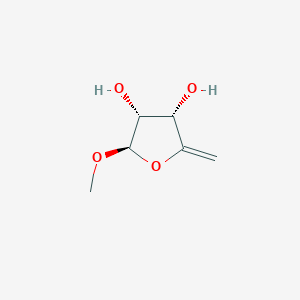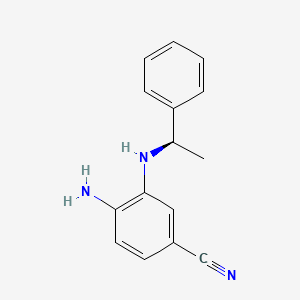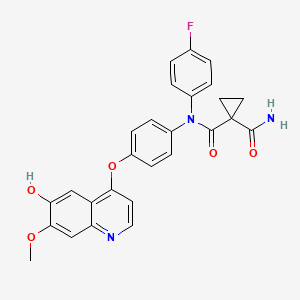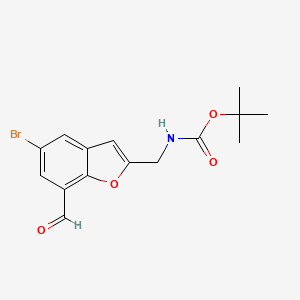
4-Ethyl-1,2-diiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1,2-diiodobenzene is an organic compound with the molecular formula C8H8I2 It consists of a benzene ring substituted with two iodine atoms at the 1 and 2 positions and an ethyl group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethyl-1,2-diiodobenzene can be synthesized through several methods. One common approach involves the iodination of 4-ethylbenzene using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, with the iodine atoms being introduced at the ortho positions relative to the ethyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic iodination can be applied. Industrial synthesis may involve the use of continuous flow reactors to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-1,2-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts are commonly employed in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Products include compounds where iodine atoms are replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
4-Ethyl-1,2-diiodobenzene has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the development of radiolabeled compounds for imaging studies.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-ethyl-1,2-diiodobenzene in chemical reactions involves the activation of the carbon-iodine bonds. These bonds can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates such as radicals or carbocations. These intermediates then participate in subsequent chemical transformations, resulting in the formation of new products.
Comparaison Avec Des Composés Similaires
1,2-Diiodobenzene: Lacks the ethyl group, making it less sterically hindered.
4-Ethyl-1,3-diiodobenzene: Has iodine atoms at different positions, affecting its reactivity and applications.
4-Ethyl-1,4-diiodobenzene: Another positional isomer with distinct chemical properties.
Uniqueness: 4-Ethyl-1,2-diiodobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and potential applications. The presence of both iodine atoms and an ethyl group provides a versatile platform for various chemical transformations.
Propriétés
Formule moléculaire |
C8H8I2 |
|---|---|
Poids moléculaire |
357.96 g/mol |
Nom IUPAC |
4-ethyl-1,2-diiodobenzene |
InChI |
InChI=1S/C8H8I2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
Clé InChI |
FAXSDAYPOJHUQD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


